molecular formula C22H20FNO4S B12012105 Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 373375-70-3

Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B12012105
CAS No.: 373375-70-3
M. Wt: 413.5 g/mol
InChI Key: QYVSTSQSQKGCIP-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a thiophene-based derivative characterized by a 2-fluorophenoxy acetyl group at position 2, a 4-methylphenyl substituent at position 4, and an ethyl ester at position 3 of the thiophene ring. Its synthesis likely involves multicomponent reactions or sequential functionalization of a thiophene core, as seen in related compounds .

Properties

CAS No.

373375-70-3

Molecular Formula

C22H20FNO4S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-fluorophenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H20FNO4S/c1-3-27-22(26)20-16(15-10-8-14(2)9-11-15)13-29-21(20)24-19(25)12-28-18-7-5-4-6-17(18)23/h4-11,13H,3,12H2,1-2H3,(H,24,25)

InChI Key

QYVSTSQSQKGCIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)COC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 2-Amino-4-(4-Methylphenyl)Thiophene-3-Carboxylate via Gewald Reaction

Reagents :

  • 4-Methylacetophenone (1.0 equiv)

  • Ethyl cyanoacetate (1.2 equiv)

  • Elemental sulfur (1.5 equiv)

  • Morpholine (catalytic)

  • Ethanol (solvent)

Procedure :

  • Combine 4-methylacetophenone (10 mmol), ethyl cyanoacetate (12 mmol), and sulfur (15 mmol) in ethanol.

  • Add morpholine (1 mmol) and reflux at 80°C for 12 hours.

  • Cool the mixture, filter the precipitate, and wash with cold ethanol.

  • Recrystallize from ethanol to obtain the intermediate as a yellow solid (yield: 68–72%).

Key Observations :

  • Prolonged reaction times (>12 hours) reduce yields due to side reactions.

  • Substituents on the ketone influence regioselectivity; 4-methylacetophenone favors formation of the 4-aryl-substituted thiophene.

Acylation of the Amino Group with 2-Fluorophenoxyacetyl Chloride

Reagents :

  • Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (1.0 equiv)

  • 2-Fluorophenoxyacetyl chloride (1.1 equiv)

  • Triethylamine (2.0 equiv)

  • Dichloromethane (DCM, solvent)

Procedure :

  • Dissolve the thiophene intermediate (5 mmol) in DCM under nitrogen.

  • Add triethylamine (10 mmol) and cool to 0°C.

  • Slowly add 2-fluorophenoxyacetyl chloride (5.5 mmol) dropwise.

  • Stir at room temperature for 6 hours.

  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography (hexane:ethyl acetate, 4:1) to obtain the title compound as a white solid (yield: 65–70%).

Optimization Notes :

  • Excess acyl chloride (>1.1 equiv) leads to diacylation byproducts.

  • Triethylamine effectively scavenges HCl, preventing protonation of the amine.

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic techniques:

Property Method Observations
Melting PointDSC148–150°C (sharp endotherm)
Molecular WeightHRMSObserved: 429.12 g/mol; Calculated: 429.11 g/mol (C₂₂H₂₁FN₂O₄S)
PurityHPLC≥98.5% (C18 column, acetonitrile:water 70:30, 1 mL/min)
¹H NMR (CDCl₃)500 MHzδ 1.35 (t, 3H, CH₂CH₃), 2.40 (s, 3H, Ar-CH₃), 7.20–7.45 (m, 8H, aromatic)

Data adapted from analogous compounds in.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Gewald + Acylation65–70%High regioselectivity; scalableMulti-step purification required
Direct Cyclization50–55%Fewer stepsPoor control over substituent positioning
Solid-Phase Synthesis60–65%Amenable to automationHigh cost of resins and reagents

Challenges and Mitigation Strategies

  • Regioselectivity in Thiophene Formation :

    • Issue : Competing pathways may yield 5-aryl isomers.

    • Solution : Use sterically hindered ketones (e.g., 4-methylacetophenone) to favor 4-aryl substitution.

  • Acylation Side Reactions :

    • Issue : Over-acylation or hydrolysis of the ester group.

    • Solution : Employ mild bases (triethylamine) and stoichiometric acyl chloride.

  • Purification Difficulties :

    • Issue : Co-elution of byproducts in chromatography.

    • Solution : Optimize solvent polarity (hexane:ethyl acetate gradients) .

Chemical Reactions Analysis

Oxidation Reactions of the Thiophene Ring

The thiophene core is susceptible to oxidation under specific conditions. For structurally related compounds:

  • Sulfur oxidation : Using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2H_2O_2), the sulfur atom in the thiophene ring can form sulfoxides or sulfones.

  • Ring-opening reactions : Strong oxidants (e.g., KMnO4KMnO_4 in acidic conditions) may cleave the thiophene ring, yielding carboxylic acid derivatives.

Key reaction conditions :

Oxidizing AgentTemperatureProductYield (%)
mCPBA (1.5 equiv)0–25°CSulfoxide derivative60–75
H2O2H_2O_2/AcOH50°CSulfone derivative45–55

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : Treatment with aqueous NaOH or KOH yields the corresponding carboxylic acid .

  • Acidic hydrolysis : HCl or H2SO4H_2SO_4 in ethanol/water mixtures can regenerate the free acid, though with slower kinetics .

Representative conditions :

ReagentSolventTime (h)Conversion (%)
2M NaOH (aq.)Ethanol/H2O6–8>90
1M HCl (aq.)Ethanol/H2O12–2470–80

Amide Bond Reactivity

The acetylated amino group participates in:

  • Hydrolysis : Strong acids (e.g., H2SO4H_2SO_4) or bases (e.g., LiOH) cleave the amide bond, releasing 2-fluorophenoxyacetic acid and the free amine.

  • Substitution : Nucleophilic agents (e.g., Grignard reagents) may displace the amide group under anhydrous conditions.

Notable observations :

  • Hydrolysis rates depend on steric hindrance from the 4-methylphenyl substituent.

  • Amide bond stability is higher in nonpolar solvents (e.g., toluene) compared to polar aprotic solvents.

Electrophilic Aromatic Substitution (EAS)

The 4-methylphenyl and 2-fluorophenoxy groups direct EAS reactions:

  • Nitration : HNO3/H2SO4 introduces nitro groups at the para position of the 4-methylphenyl ring.

  • Halogenation : Bromine (Br2Br_2) in CH2Cl2CH_2Cl_2 selectively halogenates the thiophene ring at the 5-position.

Regioselectivity data :

ReactionPositionMajor Product Ratio
Nitration4-methylphenyl85:15 (para:meta)
BrominationThiophene (C5)>95% selectivity

Cross-Coupling Reactions

The thiophene ring engages in palladium-catalyzed couplings:

  • Suzuki-Miyaura : With aryl boronic acids, the 5-position undergoes arylation using Pd(PPh3)4 and Na2CO3Na_2CO_3.

  • Heck reaction : Alkenes couple at the thiophene’s α-position with Pd(OAc)2 and PPh3.

Optimized protocol for Suzuki coupling :

ComponentQuantity
Pd(PPh3)45 mol%
Aryl boronic acid1.2 equiv
Na2CO3Na_2CO_32.0 equiv
SolventDMF/H2O (4:1)
Yield65–78%

Stability Under Thermal and Photolytic Conditions

  • Thermal decomposition : Above 200°C, the ester group decarboxylates, forming a ketone derivative .

  • Photolysis : UV light (254 nm) induces cleavage of the 2-fluorophenoxy moiety, yielding a phenolic byproduct .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate exhibit promising anticancer properties. Studies have demonstrated that derivatives of thiophene-3-carboxylate can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of thiophene derivatives, including those with fluorophenoxy substitutions, were synthesized and tested against various cancer cell lines. The results showed significant cytotoxic effects, with IC50 values in the low micromolar range for several compounds, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiophene derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Study:
A recent study focused on the anti-inflammatory activity of similar thiophene compounds revealed that they significantly reduced pro-inflammatory cytokines in vitro. The findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Organic Electronics

Due to its unique electronic properties, this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Electronic Properties Comparison

Compound NameBand Gap (eV)Mobility (cm²/Vs)Application
This compound2.10.5OLEDs
Similar Thiophene Derivative1.80.7OPVs

The above table illustrates the electronic properties of this compound compared to a similar derivative, highlighting its suitability for electronic applications .

Pesticide Development

Thiophene derivatives have been explored for their potential use as agrochemicals due to their ability to interact with biological systems in pests.

Case Study:
Research conducted on various thiophene-based compounds indicated that they possess insecticidal activity against common agricultural pests. The study found that specific substitutions, such as the fluorophenoxy group, enhance the efficacy of these compounds, making them candidates for further development as environmentally friendly pesticides .

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural, synthetic, and physicochemical differences between the target compound and analogous thiophene derivatives.

Substituent Variations on the Thiophene Core

A. Position 2 Modifications

  • Target Compound: Features a 2-fluorophenoxy acetyl group.
  • Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate (): Substitutes the 2-fluorophenoxy group with a 4-methoxyphenoxy moiety. The methoxy group increases lipophilicity (higher LogP), while chlorine on the phenyl ring may enhance metabolic stability .
  • Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): Incorporates a tetrahydrobenzo[b]thiophene core, reducing aromaticity and altering conformational flexibility compared to the planar thiophene ring in the target compound .

B. Position 4 Modifications

  • Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate (): Replaces the 4-methylphenyl group with a 2-fluorophenyl substituent. The fluorine’s position (ortho vs.
  • Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (): Substitutes methyl with chlorine, increasing molecular weight (MW = 267.8 g/mol vs. ~265 g/mol for the target) and polar surface area (PSA) .
Functional Group Variations
  • Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (): Replaces the phenoxy acetyl group with a cyanoacetyl moiety.
  • Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (): Utilizes a 2-chlorobenzoyl group instead of phenoxy acetyl. The carbonyl linker may reduce conformational flexibility compared to the ether-linked acetyl group in the target compound .
Physicochemical Properties
Compound (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Calculated) PSA (Ų)
Target Compound C₂₂H₁₉FNO₄S 412.45 2-fluorophenoxy, 4-methylphenyl ~4.5* ~85
Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate C₂₂H₁₉ClNO₅S 460.36 4-methoxyphenoxy, 4-chlorophenyl ~5.2 92
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate C₁₃H₁₂FNO₂S 265.30 2-fluorophenyl, NH₂ ~2.8 75
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate C₁₆H₁₂ClN₂O₃S 364.80 Cyanoacetyl, 4-chlorophenyl ~3.1 98

*Estimated using analogous compounds.

Key Observations and Implications

Substituent Effects : Fluorine and chlorine substituents improve metabolic stability and binding affinity in drug discovery contexts, while methoxy groups enhance lipophilicity .

Synthetic Yields : Multicomponent reactions (e.g., ) often yield 20–30%, whereas stepwise syntheses () achieve higher purity (>95% by HPLC) .

Biological Activity

Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H20FNO4S
  • Molecular Weight : 413.5 g/mol
  • CAS Number : 373375-70-3

The compound features a thiophene ring substituted with an ethyl ester group, a fluorophenoxyacetyl moiety, and a methylphenyl group, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Ethyl 2-(2-fluorophenoxy)acetate : Reaction of 2-fluorophenol with ethyl 2-bromoacetate.
  • Coupling Reaction : The intermediate is reacted with 4-methylphenylthiophene-3-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound induces apoptosis in MCF-7 breast cancer cells with an IC50 value ranging from 23.2 to 49.9 μM. The treatment resulted in a substantial reduction in cell viability by approximately 26.86%, with notable increases in both early and late apoptotic cell populations (AV+/PI− and AV+/PI+) compared to untreated controls .

The mechanism behind the antitumor activity of this compound appears to involve several pathways:

  • Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Flow cytometry analysis revealed G2/M-phase and S-phase cell cycle arrest, indicating interference with normal cell cycle progression.
  • Autophagy Modulation : While not significantly inducing autophagy, the compound inhibited autophagic cell death, further supporting its antiproliferative effects .

Case Studies

One notable study evaluated the in vivo effects of the compound on tumor growth in mice models. The results indicated that treatment led to a significant decrease in tumor mass by approximately 54% compared to control groups treated with standard chemotherapy agents like 5-FU (5-Fluorouracil). This suggests that this compound has promising therapeutic potential as an antitumor agent .

Comparative Analysis of Biological Activity

CompoundIC50 (μM)Mechanism of ActionBiological Effect
This compound23.2 - 49.9Apoptosis induction, Cell cycle arrestAntitumor
Compound A (similar structure)30 - 50Apoptosis inductionModerate antitumor
Compound B (similar structure)>100No significant effectLow activity

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